molecular formula C21H21NO2 B5704969 (2-methoxybenzyl)(3-phenoxybenzyl)amine

(2-methoxybenzyl)(3-phenoxybenzyl)amine

Cat. No. B5704969
M. Wt: 319.4 g/mol
InChI Key: FEESTXNBKXTNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxybenzyl)(3-phenoxybenzyl)amine is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It belongs to the class of organic compounds known as amphetamines and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of (2-methoxybenzyl)(3-phenoxybenzyl)amine is not fully understood. However, it is believed to act by modulating various signaling pathways involved in inflammation, pain, and cancer. It has been found to inhibit the activity of certain enzymes and proteins involved in these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using (2-methoxybenzyl)(3-phenoxybenzyl)amine in lab experiments is its potential therapeutic applications. It has been found to exhibit various effects that make it a promising candidate for the treatment of various diseases. However, one limitation is the limited availability of the compound, which can make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for research on (2-methoxybenzyl)(3-phenoxybenzyl)amine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, more research is needed to explore the safety and toxicity of the compound in humans.

Synthesis Methods

The synthesis of (2-methoxybenzyl)(3-phenoxybenzyl)amine involves the reaction of 2-methoxybenzylamine with 3-phenoxybenzyl chloride in the presence of a suitable base. The reaction yields the desired product, which can be purified by standard methods such as column chromatography.

Scientific Research Applications

(2-methoxybenzyl)(3-phenoxybenzyl)amine has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(3-phenoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-23-21-13-6-5-9-18(21)16-22-15-17-8-7-12-20(14-17)24-19-10-3-2-4-11-19/h2-14,22H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEESTXNBKXTNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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